N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide is a complex organic compound that features a furan ring, a benzamide group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This could involve the reaction of furan with a suitable alkylating agent.
Synthesis of the sulfonyl amide: The sulfonyl group can be introduced through sulfonation reactions, followed by amide formation.
Coupling reactions: The final step might involve coupling the furan-2-ylmethyl intermediate with the sulfonyl amide under specific conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as a drug candidate for treating diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: By interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide: can be compared with other sulfonyl amides or benzamide derivatives.
Unique Features: The presence of the furan ring and the morpholine moiety might confer unique biological activity or chemical reactivity.
List of Similar Compounds
Sulfonyl amides: Such as sulfonylureas.
Benzamide derivatives: Such as metoclopramide or sulpiride.
Properties
Molecular Formula |
C24H25N3O7S |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C24H25N3O7S/c1-32-22-9-8-18(15-20(22)24(29)27-10-13-33-14-11-27)35(30,31)26-21-7-3-2-6-19(21)23(28)25-16-17-5-4-12-34-17/h2-9,12,15,26H,10-11,13-14,16H2,1H3,(H,25,28) |
InChI Key |
WFGHQEGRLCSDDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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